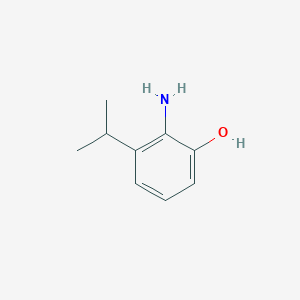

2-Amino-3-isopropylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-amino-3-propan-2-ylphenol |

InChI |

InChI=1S/C9H13NO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,10H2,1-2H3 |

InChI Key |

DAIZNEMAGMWZKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Isopropylphenol and Its Key Precursors

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single, efficient step from readily available precursors. These approaches are often preferred for their atom economy and reduced process complexity.

The direct introduction of an amino group at the ortho position of an isopropylphenol, specifically 3-isopropylphenol (B134271), represents a significant synthetic challenge. Direct C-H amination of arenes is an attractive field of modern organic chemistry, though it often requires specialized directing groups or catalysts to achieve high regioselectivity. rsc.org

For a substrate like 3-isopropylphenol, the hydroxyl group is a powerful ortho-, para-directing group, activating the C2, C4, and C6 positions for electrophilic substitution. The isopropyl group is also an ortho-, para-director, further activating the C2, C4, and C6 positions. While this alignment of directing effects enhances the reactivity of the C2 position (ortho to both groups), achieving selective amination at this site over the C4 and C6 positions without resorting to complex catalytic systems remains a formidable obstacle. Current research often focuses on substrates with pre-installed directing groups, and a straightforward, high-yield method for the direct ortho-amination of 3-isopropylphenol is not prominently documented in standard chemical literature.

An alternative direct approach involves the isopropylation of an aminophenol precursor, such as 2-aminophenol (B121084). This typically involves a Friedel-Crafts alkylation reaction, where an isopropylating agent (e.g., isopropyl chloride or propene) reacts with the aromatic ring in the presence of a catalyst. A patented process, for instance, describes the synthesis of isopropyl-para-aminophenol by heating para-aminophenol with isopropyl chloride. google.com

However, applying this strategy to 2-aminophenol for the synthesis of 2-amino-3-isopropylphenol is complicated by regioselectivity. The amino (-NH2) and hydroxyl (-OH) groups are both potent activating, ortho-, para-directing groups. In 2-aminophenol, these groups would direct incoming electrophiles to positions 3, 4, 5, and 6, likely resulting in a complex mixture of mono- and di-isopropylated products, making the isolation of the desired this compound isomer difficult and inefficient. Selective alkylation of the hydroxyl or amino groups themselves, rather than the aromatic ring, is a more commonly explored transformation for aminophenols. researchgate.netumich.eduresearchgate.net

Multi-Step Reaction Pathways

Multi-step syntheses provide a more controlled, albeit longer, route to the target molecule. youtube.comvapourtec.com By introducing functional groups sequentially, chemists can overcome the regioselectivity challenges inherent in direct approaches.

A classic and reliable multi-step strategy for introducing an amino group onto an aromatic ring involves an initial nitration reaction followed by the reduction of the resulting nitro group. guidechem.com This pathway is particularly well-suited for the synthesis of this compound, starting from 3-isopropylphenol.

The first step in this pathway is the regioselective nitration of 3-isopropylphenol to form 3-isopropyl-2-nitrophenol. The success of this step hinges on controlling the position of nitration. As previously mentioned, the hydroxyl and isopropyl groups both activate the C2, C4, and C6 positions. Achieving high selectivity for the C2 position requires careful selection of nitrating agents and reaction conditions.

Various nitrating systems have been developed to influence the ortho-to-para product ratio in phenol (B47542) nitration. dergipark.org.trijcce.ac.ir Factors such as steric hindrance, the nature of the solvent, and the specific nitrating agent can be manipulated to favor ortho-nitration. dergipark.org.tr For example, reagents like strontium nitrate (B79036) (Sr(NO3)2) in the presence of H2SO4-silica have been shown to preferentially nitrate phenols at the ortho position under solvent-free conditions. researchgate.net Zeolite catalysts have also been employed to control the regioselectivity of nitration in substituted aromatic compounds. google.com By optimizing these conditions for 3-isopropylphenol, the formation of the key 3-isopropyl-2-nitrophenol intermediate can be favored.

Table 1: Selected Methods for Regioselective Nitration of Phenols

| Nitrating Agent/System | Key Feature | Typical Selectivity | Reference |

|---|---|---|---|

| Sr(NO3)2 / H2SO4-Silica | Solvent-free conditions, mild | High preference for ortho-nitration | researchgate.net |

| NH4NO3 / KHSO4 | Inexpensive and easy to handle reagents | Good yields with high ortho-regioselectivity | dergipark.org.tr |

| Zeolite Catalysts (e.g., H-ZSM-5) | Shape-selective catalysis | Can favor para-isomer depending on pore size | google.com |

| Metal Nitrates (e.g., Cu(NO3)2) | Solvent-dependent selectivity | Ortho/para ratio can be tuned by solvent choice | ijcce.ac.ir |

Once the 3-isopropyl-2-nitrophenol precursor is synthesized and isolated, the final step is the reduction of the nitro (-NO2) group to an amino (-NH2) group. This transformation is one of the most fundamental and well-established reactions in organic chemistry. Catalytic hydrogenation is the most common and efficient method. acs.orgnih.gov

The reaction typically involves treating the nitro compound with a reducing agent in the presence of a metal catalyst. A wide variety of catalytic systems have been proven effective for the reduction of nitrophenols. researchgate.netnih.gov The choice of catalyst and reducing agent can be tailored based on cost, efficiency, and functional group tolerance. For instance, the reduction of nitrophenols is a model reaction often used to test the activity of new catalysts. nih.gov

Commonly used systems include:

Palladium on carbon (Pd/C) with hydrogen gas (H2).

Sodium borohydride (B1222165) (NaBH4) in the presence of various catalysts like gold (Au) or nickel-copper (Ni-Cu) nanoparticles. acs.orgnih.govresearchgate.net

Tin(II) chloride (SnCl2) in acidic media, a classic stoichiometric reduction method. guidechem.com

These methods are generally high-yielding and produce the desired aminophenol with high purity after a simple workup.

Table 2: Examples of Catalytic Systems for Nitrophenol Reduction

| Catalyst | Reducing Agent | Key Characteristics | Reference |

|---|---|---|---|

| Ni-Cu Nanosheets | NaBH4 | High catalytic activity and stability; low cost | acs.org |

| Gold Nanoparticles (AuNPs) | NaBH4 | Excellent catalytic performance, reaction kinetics are easily monitored | nih.govnih.gov |

| N-doped Graphene | NaBH4 | Metal-free catalysis, comparable activity to some metallic catalysts | researchgate.net |

| Palladium on Carbon (Pd/C) | H2 gas | Widely used industrial method, highly efficient | guidechem.com |

Alkylation of Phenolic Compounds for Isopropyl Group Incorporation

The introduction of an isopropyl group onto a phenol ring is commonly achieved through Friedel-Crafts alkylation. wikipedia.org This class of reactions involves an electrophilic aromatic substitution where an alkylating agent, such as an alkene, alcohol, or alkyl halide, reacts with the aromatic ring in the presence of a catalyst. jk-sci.comchemistrysteps.com The hydroxyl group of phenol is a strongly activating ortho-, para-director, meaning that direct alkylation typically yields a mixture of 2-isopropylphenol (B134262) and 4-isopropylphenol. wikipedia.org The synthesis of the 3-isopropylphenol precursor, therefore, requires specific strategies to control regioselectivity.

The Friedel-Crafts alkylation of phenols can be performed using various alkylating agents and conditions, each presenting distinct advantages and challenges. wikipedia.org The reaction is a cornerstone for producing alkylphenols, which are valuable intermediates in the chemical industry. semanticscholar.org

Alkylation with Alkenes: Propylene is a common and industrially significant alkylating agent for producing isopropylphenols. wikipedia.org This process typically employs solid acid catalysts and is used in large-scale production, such as the cumene (B47948) process for manufacturing phenol and acetone, which involves the alkylation of benzene (B151609) with propene. wikipedia.org

Alkylation with Alcohols: Isopropyl alcohol (isopropanol) can also serve as the alkylating agent in the presence of an acid catalyst. semanticscholar.orgias.ac.in This method can be conducted under solvent-free conditions, and the chemoselectivity between O-alkylation (forming an ether) and C-alkylation (forming the desired C-C bond) can be controlled by adjusting reaction conditions. semanticscholar.orgresearchgate.net

Alkylation with Alkyl Halides: While traditional Friedel-Crafts reactions often use alkyl halides like isopropyl chloride, this approach is less favored for phenol alkylation due to the high reactivity of phenol and the generation of corrosive hydrogen halides. jk-sci.com Modern catalytic methods using alcohols or alkenes are generally considered more environmentally benign. nih.gov

The primary challenge in these variants is overcoming the inherent ortho- and para-directing influence of the hydroxyl group to obtain the meta-substituted precursor required for this compound.

The choice of catalyst is critical in Friedel-Crafts alkylation, influencing reaction rate, selectivity, and environmental impact. researchgate.net A wide range of both homogeneous and heterogeneous catalysts are employed. semanticscholar.org

Homogeneous Acid Catalysts: Traditional catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). researchgate.net Lewis acids are typically categorized by their activity, with AlCl₃ being very active, FeCl₃ moderately active, and SnCl₄ considered mild. jk-sci.com While effective, these homogeneous catalysts are often corrosive, difficult to separate from the product mixture, and can generate significant waste. researchgate.netmdpi.com

Heterogeneous Solid Acid Catalysts: To address the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These materials are non-corrosive, reusable, and easily separated from the reaction products. researchgate.net

Aluminosilicates (Zeolites): Zeolites are crystalline aluminosilicates with well-defined pore structures that can impart shape selectivity to the reaction, favoring the formation of specific isomers. researchgate.net Various zeolite structures, such as ZSM-5, Mordenite, and Beta zeolites, have been investigated for phenol alkylation. ias.ac.inresearchgate.net Their activity is influenced by pore size and acid strength. researchgate.net For example, an amorphous aluminosilicate (B74896) catalyst has been used for the alkylation of phenol with isopropanol (B130326) to produce isopropylphenol.

Acidic Resins: Cation-exchange resins, such as Amberlyst-15, are also effective solid acid catalysts for phenol alkylation. semanticscholar.orgresearchgate.net

Other Solid Catalysts: Other materials explored for this transformation include silica-alumina, clay, and supported metal halides. researchgate.netgoogle.com

Table 1: Comparison of Catalyst Types in Phenol Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity | Corrosive, difficult to recycle, stoichiometric amounts often needed | jk-sci.comresearchgate.netmdpi.com |

| Homogeneous Brønsted Acids | H₂SO₄, H₃PO₄, HF | Readily available | Environmental concerns, corrosive | researchgate.netmdpi.com |

| Heterogeneous (Zeolites) | ZSM-5, Beta, Mordenite | Reusable, non-corrosive, potential for shape selectivity | Can be deactivated by coking, may require higher temperatures | researchgate.netmdpi.com |

| Heterogeneous (Resins) | Amberlyst-15, Nafion | Easy separation, effective at lower temperatures | Limited thermal stability | semanticscholar.orgmdpi.com |

| Heterogeneous (Oxides) | Amorphous Silica-Alumina | Good activity, reusable | Lower selectivity compared to zeolites | researchgate.netfigshare.com |

Direct Friedel-Crafts isopropylation of phenol predominantly yields 2-isopropylphenol and 4-isopropylphenol. google.com The synthesis of 3-isopropylphenol, a key precursor for this compound, therefore relies on the isomerization of the more readily available ortho- and para-isomers.

The isomerization process is typically conducted in the presence of an acid catalyst under conditions that allow for the migration of the isopropyl group around the aromatic ring. This reaction is reversible, and achieving a high yield of the meta-isomer can be challenging. wikipedia.org Studies have shown that treating mixtures of isopropylphenol isomers with strong acids, such as anhydrous hydrogen fluoride (B91410) with a Lewis acid fluoride, can lead to the conversion to the meta-isomer. google.com However, these harsh conditions can also promote disproportionation, a side reaction that produces phenol and diisopropylphenols, thereby reducing the yield of the desired product. google.com The development of selective isomerization catalysts and conditions is crucial for efficiently producing 3-isopropylphenol.

Conversion of Halogenated Isopropylphenols

An alternative synthetic route to this compound begins with a halogenated 3-isopropylphenol, such as 2-bromo-3-isopropylphenol (B8771395) or 2-chloro-3-isopropylphenol. In this approach, the amino group is introduced by replacing the halogen atom. This can be accomplished through nucleophilic aromatic substitution or, more commonly, through modern palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of a 2-halo-3-isopropylphenol, the ring is not strongly activated. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are electron-donating or weakly activating, which disfavors the standard SNAr mechanism. Therefore, forcing conditions, such as high temperatures and pressures with a strong nucleophile like ammonia (B1221849) or an amide, would be required, likely resulting in low yields and side reactions. youtube.com While novel strategies, such as using radicals as transient activating groups, are being explored to expand the scope of SNAr on electron-rich rings, these are not yet standard synthetic methods. osti.gov

The Buchwald-Hartwig amination has become a premier method for forming carbon-nitrogen bonds, largely overcoming the limitations of traditional methods like SNAr. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the amination of a wide variety of aryl halides and pseudohalides (like triflates) with primary or secondary amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves a catalytic cycle with a Pd(0) species. libretexts.org Key steps include the oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. youtube.com

A crucial component of this reaction is the choice of ligand coordinated to the palladium. The development of bulky, electron-rich phosphine (B1218219) ligands (often called Buchwald ligands, such as XPhos and SPhos) was instrumental in creating highly active and general catalyst systems that are effective for a broad range of substrates, including electron-rich aryl chlorides and bromides. youtube.com

For the synthesis of this compound, a 2-halo-3-isopropylphenol could be coupled with an ammonia equivalent or a protected amine using a suitable palladium/ligand system and a base (e.g., sodium tert-butoxide). This method offers a highly versatile and efficient pathway to the target compound. wikipedia.org

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples | Citations |

|---|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ | libretexts.org |

| Ligand | Stabilizes Pd, facilitates oxidative addition and reductive elimination | XPhos, SPhos, BrettPhos, BINAP, DPPF | wikipedia.orgyoutube.com |

| Base | Deprotonates the amine to form the active nucleophile | NaOt-Bu, K₃PO₄, Cs₂CO₃ | youtube.com |

| Aryl Halide | Electrophilic partner (substrate) | Aryl bromides, chlorides, iodides, triflates | wikipedia.orgorganic-chemistry.org |

| Amine | Nucleophilic partner (reagent) | Primary amines, secondary amines, ammonia equivalents | wikipedia.orgorganic-chemistry.org |

Advanced Synthetic Techniques

Green chemistry principles are increasingly integrated into synthetic routes to reduce the environmental impact of chemical manufacturing. This involves the use of biocatalysts, sustainable solvents, and energy-efficient processes to create safer and more economical production methods.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. For the synthesis of aminophenols, enzymes offer a green alternative to conventional chemical methods that often require harsh reagents and catalysts.

A key biocatalytic approach relevant to the synthesis of ortho-aminophenols involves the use of hydroxylaminobenzene (HAB) mutase. dtic.milresearchgate.net In a process starting from a nitroaromatic precursor, such as 2-nitro-3-isopropylphenol, an initial reduction step (which can be chemically or enzymatically catalyzed) would yield the corresponding hydroxylaminobenzene intermediate. Subsequently, an immobilized HAB mutase enzyme can catalyze the rearrangement of this intermediate specifically to the ortho-aminophenol product. dtic.milresearchgate.net This enzymatic transformation is highly regioselective, which is a significant advantage in preventing the formation of other isomers.

Other enzyme classes, such as transaminases and imine reductases, are widely employed for the synthesis of chiral amines and could be engineered for specific amination reactions. researchgate.netmdpi.com For instance, flavoprotein oxidases have been investigated for the direct oxidative amination of substituted phenols, consuming only oxygen and releasing hydrogen peroxide as a byproduct. researchgate.net Amine dehydrogenases (AmDHs) also represent a promising route, performing reductive amination of keto-precursors to furnish amines. frontiersin.org These biocatalytic methods represent a frontier in sustainable amine synthesis, offering pathways that reduce reliance on heavy metal catalysts and harsh reaction conditions. mdpi.comnih.gov

| Enzyme Class | Reaction Type | Key Advantages | Applicability to this compound Synthesis | Reference |

|---|---|---|---|---|

| Hydroxylaminobenzene (HAB) Mutase | Isomerization/Rearrangement | High regioselectivity for ortho-aminophenol formation. | Directly applicable for converting 3-isopropyl-hydroxylaminobenzene to the target compound. | dtic.mil, researchgate.net |

| Flavoprotein Oxidase | Oxidative Amination | Uses O₂ as the oxidant; avoids sacrificial substrates. | Potentially applicable for direct amination of 3-isopropylphenol. | researchgate.net |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | High conversion rates and enantioselectivity for chiral amines. | Could be applied if a corresponding keto-precursor is available. | frontiersin.org |

| Transaminases (TAs) / Imine Reductases (IREDs) | Reductive Amination | Well-established for chiral amine synthesis. | Applicable for converting a keto-precursor, often requiring a sacrificial amine donor. | researchgate.net, mdpi.com |

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional syntheses of amines and phenols frequently employ volatile organic compounds (VOCs) like dichloromethane (B109758) or dimethylformamide (DMF). mdpi.com Sustainable chemistry seeks to replace these with environmentally benign alternatives.

Water is considered the ultimate green solvent due to its availability, non-toxicity, and non-flammability. researchgate.netarkat-usa.org For reactions like the synthesis of aminophenols, which often involve polar substrates and reagents, water can be an excellent medium, particularly when combined with biocatalysis. nih.gov

Other classes of green solvents include:

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are non-volatile, biodegradable, and can be tailored to specific reactions, serving as both the solvent and catalyst in some amination processes. mdpi.com

Bio-based Solvents: Derived from renewable resources like biomass, solvents such as ethyl lactate (B86563) and glycerol (B35011) offer biodegradability and lower toxicity. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent that allows for easy product separation by simple depressurization. It is particularly useful in biphasic catalysis systems. researchgate.net

The selection of sustainable reagents also involves replacing hazardous chemicals. For the reduction of a nitro-precursor like 2-nitro-3-isopropylphenol, catalytic hydrogenation using molecular hydrogen (H₂) with a recyclable catalyst (e.g., Pd/C) is a greener alternative to stoichiometric reducing agents that generate large amounts of waste.

| Solvent Type | Examples | Key Properties | Reference |

|---|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, abundant, inexpensive. | researchgate.net, arkat-usa.org |

| Deep Eutectic Solvents (DESs) | Choline chloride/Urea | Low volatility, biodegradable, tunable properties, potential catalytic activity. | mdpi.com |

| Ionic Liquids (ILs) | [BMIM][BF₄] | Low volatility, high thermal stability, tunable. | nih.gov, researchgate.net |

| Bio-based Solvents | Ethyl lactate, Glycerol | Derived from renewable resources, biodegradable. | researchgate.net |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, allows for easy separation, useful in biphasic systems. | researchgate.net |

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the mixture, leading to rapid and uniform heating. ijprdjournal.com This technology can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity by minimizing side reactions. cem.comnih.gov

While specific literature on the microwave-assisted synthesis of this compound is not available, the technique has been successfully applied to analogous reactions. For example, the synthesis of acetaminophen (B1664979) (paracetamol) via the acylation of p-aminophenol is significantly accelerated under microwave irradiation, with reactions completing in minutes with high yields. ijprdjournal.comjuniperpublishers.comresearchgate.net Similarly, the hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been demonstrated using a microwave system equipped for the direct addition of gaseous reagents like hydrogen. cem.com These examples suggest that key steps in the synthesis of this compound, such as the reduction of 2-nitro-3-isopropylphenol or subsequent functionalization, could be rendered significantly more efficient through the application of microwave technology.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Acetylation of p-aminophenol | ~1 hour | 2 minutes | From 72% to 91% | juniperpublishers.com, researchgate.net |

| Synthesis of 4-(o-chlorophenyl)-2-aminothiazole | Not specified | A few minutes | High yields | nih.gov |

| Hydrogenation of 4-nitrophenol | Hours | Minutes | Rapid conversion | cem.com |

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers substantial advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. uc.ptnih.gov

The synthesis of aminophenols is particularly well-suited to flow chemistry. A notable example is a continuous system for producing ortho-aminophenols from nitroaromatic compounds. dtic.milresearchgate.net In this setup, the nitro compound is first passed through a column containing a reducing agent (e.g., zinc) to generate the hydroxylaminobenzene intermediate. The stream then flows through a second column containing immobilized HAB mutase, which catalyzes the rearrangement to the ortho-aminophenol product with high selectivity. dtic.milresearchgate.net This integrated chemo-enzymatic flow process is directly applicable to the synthesis of this compound from its nitro precursor, offering a safe, efficient, and continuous production method.

Furthermore, the catalytic hydrogenation of o-nitrophenol to o-aminophenol has been successfully implemented in a continuous flow fixed-bed reactor using a Pd/Al₂O₃ catalyst, demonstrating the robustness of flow systems for handling reactions involving gaseous reagents like hydrogen under pressure. google.com

| Reaction | Flow System Details | Key Advantages | Reference |

|---|---|---|---|

| Nitroaromatic to o-aminophenol | Two-column system: (1) Zinc reduction, (2) Immobilized HAB mutase. | Continuous production, high selectivity, integrated chemo-enzymatic process. | dtic.mil, researchgate.net |

| Hydrogenation of o-nitrophenol | Fixed-bed reactor with Pd/Al₂O₃ catalyst. | Improved safety for hydrogenation, continuous process, high throughput. | google.com |

| General API Synthesis | Multi-step sequential flow systems with in-line purification. | Reduced manual handling, telescoping of synthetic steps, improved reproducibility. | uc.pt, nih.gov |

Chiral synthesis, or asymmetric synthesis, is concerned with the stereoselective production of a single enantiomer of a chiral molecule. The target compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral synthesis methodologies are not directly applicable to its preparation.

However, the principles of chiral synthesis are highly relevant in the broader context of aminophenol chemistry. Chiral aminophenol derivatives are valuable as ligands and catalysts in a wide range of asymmetric reactions, including the addition of diethyl zinc to aldehydes and asymmetric Friedel-Crafts alkylations. nih.govgoogle.comresearchgate.net For instance, if the isopropyl group in this compound were replaced by a group that creates a stereocenter, or if another chiral moiety were introduced elsewhere in the molecule, then asymmetric methods would become essential for producing enantiomerically pure versions.

Methods for achieving this would include:

Enzymatic Resolutions: Using enzymes like lipases to selectively react with one enantiomer in a racemic mixture.

Asymmetric Catalysis: Employing chiral catalysts (which could themselves be derived from aminophenols) to guide a reaction toward the formation of a specific enantiomer. researchgate.net

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor molecule to direct the stereochemical outcome of a subsequent reaction.

While not required for this compound itself, these techniques are fundamental in pharmaceutical and fine chemical synthesis where the biological activity of a molecule is often dependent on its specific stereochemistry.

Green Chemistry Approaches in Synthesis

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for maximizing the yield of this compound while minimizing the formation of unwanted isomers and byproducts. The following subsections detail the influence of various parameters on the critical nitration and reduction steps.

The choice of solvent is critical in both the nitration of 3-isopropylphenol and the subsequent reduction of the nitro-intermediate. The solvent can influence reactant solubility, reaction rate, and, most importantly, the regioselectivity of the nitration step.

In the nitration of phenols, solvent polarity plays a significant role in determining the ratio of ortho to para isomers. nih.govresearchgate.net For the synthesis of this compound, the desired intermediate is 2-nitro-3-isopropylphenol, an ortho-substituted product. Aprotic solvents are generally preferred as protic solvents can hinder the nitration process altogether. nih.gov Studies on similar phenolic compounds have shown that halogenated solvents like methylene (B1212753) chloride or chloroform (B151607) can improve chemoselectivity. nih.govchemicalbook.com Furthermore, the use of acetonitrile (B52724) has been reported to favor the formation of o-nitrophenols in high yields at reflux temperatures. dergipark.org.tr

For the reduction of the nitro group, common solvent systems include ethanol-water mixtures or methanol. acsgcipr.orgacs.org In catalytic hydrogenation, the solvent must effectively dissolve the nitroaromatic compound while being compatible with the catalyst and hydrogen gas. Aqueous media are frequently used for the reduction of nitrophenols, often with the aid of a co-solvent to enhance solubility. google.com

Table 1: Illustrative Effect of Solvent on the Regioselectivity of Phenol Nitration Data based on analogous phenol nitration reactions and serves as a model for the nitration of 3-isopropylphenol.

Temperature and pressure are critical variables, particularly for controlling reaction rates and ensuring safety. Nitration reactions are highly exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts. beilstein-journals.org Typically, nitrations of phenolic compounds are conducted at reduced temperatures, often between 0°C and 25°C, to manage the reaction's exothermicity and improve selectivity. quickcompany.ingoogle.com In the selective reduction of dinitrophenols using sodium disulfide, the reaction is initiated at a lower temperature (e.g., 20-25°C) to favor the reduction of one specific nitro group, and then heated (e.g., to 80°C) to ensure the reaction goes to completion. google.com

In the catalytic hydrogenation of the nitro-intermediate, both temperature and hydrogen pressure significantly affect the reaction rate. Studies on the hydrogenation of nitrophenols show that reactions can be carried out at temperatures ranging from room temperature to approximately 80°C. google.comekb.eg Increasing the temperature generally accelerates the reaction, but excessive heat can lead to catalyst degradation or undesirable side reactions.

Hydrogen pressure is another key parameter in catalytic reduction. Typical pressures for nitrophenol hydrogenation range from 30 to 60 psig. google.com Higher pressures increase the concentration of dissolved hydrogen, which can lead to faster reaction rates. However, the optimal pressure must be determined empirically to balance reaction speed, efficiency, and equipment safety limitations.

Table 2: Representative Temperature and Pressure Conditions for Nitrophenol Hydrogenation Data compiled from various catalytic hydrogenation processes for nitrophenols.

The reduction of 2-nitro-3-isopropylphenol to this compound is most commonly achieved via catalytic hydrogenation. The choice of catalyst is crucial for achieving high conversion and yield.

Common heterogeneous catalysts for the reduction of aromatic nitro groups include noble metals such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), as well as Raney nickel. google.comcommonorganicchemistry.comwikipedia.org Pd/C is often the preferred catalyst due to its high activity and efficiency. commonorganicchemistry.com The catalyst support can also influence activity. For instance, studies have shown high catalytic performance using platinum nanoparticles supported on Co-Al LDH nanosheets for 4-nitrophenol reduction. mdpi.com

Catalyst loading, defined as the weight percentage of the catalyst relative to the substrate, directly impacts the reaction rate. Increasing the catalyst loading generally leads to a shorter reaction time. For example, in the hydrogenation of p-nitrophenol, increasing the catalyst dose of a 5% Ni-K catalyst from 0.2 g to 1.0 g resulted in a sharp decrease in the time required for complete conversion from 30 minutes to just over 3.5 minutes. ekb.eg However, an optimal loading must be found to balance reaction speed with the cost and potential for metal leaching from the catalyst.

Table 3: Impact of Catalyst Loading on Reaction Time for p-Nitrophenol Reduction (Illustrative Example) Based on data for 5% Ni-K catalyst, demonstrating the general principle.

The stoichiometry of reagents is a fundamental aspect of optimizing the synthesis of this compound.

In the initial nitration step, the molar ratio of the nitrating agent to the 3-isopropylphenol substrate must be carefully controlled. A slight excess of the nitrating agent, such as sodium nitrate, is often used to ensure complete conversion of the starting material. For instance, a synthesis of a related isomer used a molar ratio of approximately 1.1 equivalents of sodium nitrate to 1 equivalent of 3-isopropylphenol. chemicalbook.com Using a large excess can lead to the formation of dinitro- or other over-nitrated byproducts. nih.gov

For the reduction step, stoichiometric considerations depend on the chosen method. In catalytic hydrogenation, hydrogen is supplied in excess to drive the reaction to completion. google.com When using chemical reductants, the stoichiometry is critical. For reductions with sodium borohydride (NaBH₄), a significant excess is typically required because NaBH₄ can react with the solvent (if protic) and the phenolic hydroxyl group. nih.gov For reductions using sodium sulfide (B99878) (Na₂S), the reaction mechanism is complex, and the rate can be proportional to the square of the concentration of sodium disulfide, which forms in situ. researchgate.net Therefore, the initial concentration and stoichiometry of the sulfide reagent must be precisely controlled to achieve an efficient and selective reduction. acsgcipr.orgstackexchange.com

Table 4: Compound Names Mentioned in the Article

Chemical Transformations and Reactivity Profile of 2 Amino 3 Isopropylphenol

Reactions of the Amino Group

The primary aromatic amino group is a versatile functional group that serves as a key site for a wide range of chemical transformations. Its nucleophilic character allows it to readily react with electrophiles.

The amino group of 2-Amino-3-isopropylphenol can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form N-aryl amides. This reaction is typically chemoselective for the more nucleophilic amino group over the phenolic hydroxyl group, especially under neutral or slightly basic conditions. quora.comacs.org For instance, the acylation of aminophenols is a standard industrial process, such as in the synthesis of N-acetyl-para-aminophenol (paracetamol) from p-aminophenol. google.comwikipedia.org The reaction generally proceeds by nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Product | Conditions |

|---|

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or alcohols. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. umich.edu Modern methods often employ metal catalysts, such as ruthenium or cobalt complexes, to facilitate the selective mono-N-alkylation of aromatic amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the secondary amine. nih.gov

To achieve selective O-alkylation over N-alkylation, the amino group can be temporarily protected, for example, by forming an imine with benzaldehyde. researchgate.netresearchgate.net Conversely, selective N-alkylation can be performed by forming an imine and then reducing it in a one-pot reaction. umich.eduresearchgate.net

Table 2: Representative N-Alkylation Reaction

| Reactant | Alkylating Agent | Product | Conditions |

|---|

Primary aromatic amines like this compound undergo diazotization when treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). scialert.netorganic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate. organic-chemistry.orglibretexts.org

The resulting arenediazonium salt can undergo a variety of subsequent transformations, making it a cornerstone of synthetic aromatic chemistry:

Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by fluorine (-F) can be achieved using fluoroboric acid (HBF₄).

Replacement by Iodine: The diazonium group can be substituted with iodine by treatment with potassium iodide (KI).

Replacement by Hydroxyl: Heating the aqueous diazonium salt solution replaces the diazonium group with a hydroxyl group (-OH).

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic rings (like phenols or anilines) to form azo compounds, which are often brightly colored dyes. scialert.net

Table 3: Potential Transformations via Diazotization

| Starting Material | Intermediate | Reagent for Transformation | Final Product |

|---|---|---|---|

| This compound | 2-hydroxy-3-isopropyldiazonium chloride | CuCl | 2-Chloro-6-isopropylphenol |

| This compound | 2-hydroxy-3-isopropyldiazonium chloride | CuBr | 2-Bromo-6-isopropylphenol |

| This compound | 2-hydroxy-3-isopropyldiazonium chloride | KI | 2-Iodo-6-isopropylphenol |

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. chemcess.com The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine (or Schiff base). researchgate.netwikipedia.org This reaction is typically acid-catalyzed. wikipedia.org The formation of imines is a reversible process. For aminophenols, the ortho-hydroxyl group can sometimes participate in subsequent cyclization reactions. chemicalbook.com

Table 4: Representative Condensation Reaction

| Reactant | Carbonyl Compound | Product |

|---|

Amide bond formation is a fundamental reaction of the amino group and is mechanistically identical to acylation. It is one of the most common transformations in organic synthesis. researchgate.net Amides can be prepared by reacting this compound with a carboxylic acid, typically in the presence of a coupling agent (e.g., DCC, HATU), or more directly with a more reactive carboxylic acid derivative like an acid chloride or an ester. libretexts.orglibretexts.org The reaction with an acid chloride is generally rapid and exothermic. The resulting amide is a stable functional group due to the resonance delocalization between the nitrogen lone pair and the carbonyl group.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. It can also undergo reactions typical of alcohols, such as esterification and etherification, although its reactivity is influenced by its attachment to an aromatic ring. researchgate.net

Key reactions involving the phenolic hydroxyl group include:

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by reaction with an alkyl halide. This reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaOH) which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide anion. umich.edutandfonline.com To ensure selectivity for O-alkylation over N-alkylation in aminophenols, the amino group may first need to be protected. researchgate.net

O-Acylation (Esterification): The hydroxyl group can be acylated to form a phenyl ester. This is usually achieved by reacting the phenol with an acid chloride or anhydride, often in the presence of a base like pyridine. beilstein-journals.org In molecules containing both amino and hydroxyl groups, N-acylation is generally faster due to the higher nucleophilicity of the amino group. quora.com However, selective O-acylation can be achieved under acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile. beilstein-journals.org

Table 5: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| O-Alkylation | Methyl Iodide | 2-Amino-1-isopropoxy-3-methylbenzene | Base (e.g., K₂CO₃), suitable solvent |

Etherification Reactions

The phenolic hydroxyl group of this compound can readily undergo etherification. The Williamson ether synthesis is a common and effective method for this transformation. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide or other suitable electrophile. masterorganicchemistry.comwikipedia.org

The first step is the deprotonation of the phenolic hydroxyl group using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the more nucleophilic phenoxide. The resulting phenoxide then displaces a halide from an alkyl halide to form the corresponding ether. The choice of base and solvent is crucial to avoid competing reactions, such as N-alkylation of the amino group. Using a milder base like potassium carbonate can favor O-alkylation.

A general scheme for the etherification is as follows:

Scheme 1: General Etherification of this compound

Interactive Data Table: Examples of Etherification Reactions of this compound

| Alkylating Agent | Product | Base | Solvent |

| Methyl iodide | 2-Amino-3-isopropyl-1-methoxybenzene | K2CO3 | Acetone |

| Ethyl bromide | 2-Amino-3-isopropyl-1-ethoxybenzene | NaH | THF |

| Benzyl chloride | 2-Amino-1-(benzyloxy)-3-isopropylbenzene | K2CO3 | DMF |

Esterification Reactions

Both the amino and hydroxyl groups of this compound are nucleophilic and can react with acylating agents such as acid chlorides or anhydrides to form esters and amides, respectively. Selective acylation can be achieved by carefully controlling the reaction conditions.

The amino group is generally more nucleophilic than the hydroxyl group and will react preferentially under neutral or slightly basic conditions. N-acylation can be achieved by reacting this compound with an acylating agent in the presence of a non-nucleophilic base like pyridine or triethylamine.

To achieve O-acylation, the more reactive amino group must first be protected. Alternatively, under strongly basic conditions where the phenol is deprotonated to the phenoxide, O-acylation can be favored.

A general scheme for the esterification is as follows:

Scheme 2: General Esterification of this compound

Interactive Data Table: Examples of Esterification Reactions of this compound

| Acylating Agent | Product (Major) | Conditions |

| Acetyl chloride | N-(2-hydroxy-6-isopropylphenyl)acetamide | Pyridine, 0 °C |

| Acetic anhydride | N-(2-hydroxy-6-isopropylphenyl)acetamide | Et3N, CH2Cl2 |

| Benzoyl chloride | 2-amino-3-isopropylphenyl benzoate | NaOH (aq), Schotten-Baumann |

Oxidation Pathways (e.g., to quinone-type intermediates)

Aminophenols are susceptible to oxidation, and this compound is expected to be readily oxidized to form quinone-type structures. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes it particularly sensitive to oxidizing agents.

Oxidation can be carried out using a variety of reagents, such as Fremy's salt (potassium nitrosodisulfonate) orgsyn.orgwikipedia.orgresearchgate.net, or other oxidizing agents like manganese dioxide (MnO2) or silver oxide (Ag2O). The likely product of the oxidation of this compound is a quinone imine. These are highly conjugated and often colored compounds. Quinone imines are reactive intermediates and can participate in further reactions, such as cycloadditions. mdpi.com

A plausible oxidation pathway is the formation of an o-quinone imine:

Scheme 3: Plausible Oxidation of this compound to a Quinone Imine

Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The amino and hydroxyl groups are strong activating groups and ortho-, para- directors in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The isopropyl group is a weaker activating group and is also an ortho-, para- director. The combined effect of these groups will strongly activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to the hydroxyl and amino groups.

Given the positions of the existing substituents (amino at C2, isopropyl at C3), the most likely positions for electrophilic attack are C4 and C6. Steric hindrance from the bulky isopropyl group at C3 might favor substitution at the C6 position.

Halogenation: Halogenation, for instance with bromine (Br2) in a polar solvent, is expected to proceed readily without a Lewis acid catalyst due to the high activation of the ring.

Nitration: Nitration can be achieved with a mixture of nitric acid and sulfuric acid. However, the strong oxidizing conditions of nitration can also lead to degradation of the aminophenol. It is often necessary to protect the amino group, for example by acetylation, before carrying out the nitration to achieve a cleaner reaction.

Interactive Data Table: Examples of Electrophilic Aromatic Substitution of this compound

| Reagent | Electrophile | Expected Major Product(s) |

| Br2 in acetic acid | Br+ | 2-Amino-6-bromo-3-isopropylphenol |

| HNO3, H2SO4 (with prior N-acetylation) | NO2+ | N-(2-hydroxy-6-isopropyl-4-nitrophenyl)acetamide |

Hydrogenation Reactions

The aromatic ring of this compound can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions. This reaction typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as platinum oxide (PtO2) or rhodium on carbon (Rh/C). acs.orgacs.orgakjournals.com The amino and hydroxyl groups will be retained during this transformation. The product of the hydrogenation would be 2-amino-3-isopropylcyclohexanol, which can exist as a mixture of stereoisomers.

A general scheme for the hydrogenation is as follows:

Scheme 4: Hydrogenation of this compound

Coupling Reactions (e.g., C-C coupling)

The aromatic ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. mdpi.com To participate in these reactions, the molecule typically needs to be converted into an aryl halide or a triflate. The phenolic hydroxyl group can be readily converted to a triflate (-OTf) group by reaction with triflic anhydride. This triflate can then participate in Suzuki libretexts.orgwikipedia.orgorganic-chemistry.org or Heck wikipedia.orgorganic-chemistry.orglibretexts.org coupling reactions.

Suzuki Coupling: A 2-amino-3-isopropylphenyl triflate could be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: The same triflate could be reacted with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring.

Interactive Data Table: Examples of C-C Coupling Reactions of this compound Derivatives

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |

| Suzuki | 2-Amino-3-isopropylphenyl triflate | Phenylboronic acid | Pd(PPh3)4 | 2-Amino-3-isopropylbiphenyl |

| Heck | 2-Amino-3-isopropylphenyl triflate | Styrene | Pd(OAc)2, P(o-tol)3 | 2-Amino-3-isopropyl-6-styrylphenol |

Reaction Mechanisms and Intermediates

The reactivity of this compound is governed by the interplay of its three functional components: the phenol, the aromatic amine, and the isopropyl group. These groups dictate the compound's susceptibility to oxidation, electrophilic substitution, and rearrangements, leading to various reaction pathways and transient intermediates.

Free-Radical Pathways

The phenolic and aminic hydrogens of this compound are susceptible to abstraction, initiating free-radical chain reactions. The presence of both an amino and a hydroxyl group on the aromatic ring makes it particularly sensitive to oxidation.

Oxidation can be initiated by reactive oxygen species (ROS) or other radical initiators. nih.gov The initial step likely involves the formation of a phenoxyl radical or an aminyl radical. The stability of these radicals is influenced by the electronic properties of the other substituents on the ring. In the case of this compound, both the amino and hydroxyl groups can donate electron density, stabilizing the radical intermediate.

Once formed, these radical species can participate in several downstream reactions:

Propagation: The initial radical can abstract a hydrogen atom from another molecule of this compound, propagating the radical chain.

Coupling: Two radical species can combine to form dimeric or polymeric structures. This is a common pathway for phenolic compounds, leading to complex product mixtures.

Oxygenation: In the presence of oxygen, the initial radical can react to form a peroxyl radical. This can then lead to the formation of hydroperoxides and subsequent degradation products, including carbonyl compounds from the cleavage of the aromatic ring. nih.gov

The isopropyl group can also participate in free-radical reactions. The tertiary benzylic hydrogen on the isopropyl group is relatively weak and can be abstracted to form a stable benzylic radical. This radical is stabilized by resonance with the aromatic ring and can undergo further reactions, such as oxidation or coupling.

In the context of biological systems or in the presence of specific reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), an electron can be abstracted from the nitrogen atom to form an aminium radical cation. mdpi.com This intermediate can then undergo homolytic cleavage of an adjacent C-H bond to generate an iminium species, representing another key free-radical mediated transformation pathway. mdpi.com

Carbocationic Rearrangements

Carbocations are key intermediates in many organic reactions, and they are prone to rearrangement to form more stable species. ucalgary.ca The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary. ucalgary.ca Reactions involving this compound that proceed through a carbocationic intermediate could therefore exhibit rearrangements.

For instance, if the hydroxyl group were protonated under acidic conditions to form an alkyloxonium ion, its departure as a water molecule would be unlikely as it would form a highly unstable aryl cation. However, reactions involving the isopropyl group are more likely to involve carbocation rearrangements.

If a reaction were to generate a carbocation on the isopropyl group (e.g., through protonation of a double bond in a derivative or loss of a leaving group), a rearrangement could occur. The two primary types of carbocation rearrangements are:

1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation moves with its pair of bonding electrons to the electron-deficient carbon. This typically occurs if it leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). cureffi.org

1,2-Alkyl Shift: An alkyl group (like a methyl group) migrates in a similar fashion to a hydride shift. This is also driven by the formation of a more stable carbocation. masterorganicchemistry.com

While carbocation rearrangements are fundamental in organic chemistry, their specific occurrence in reactions starting directly from this compound would depend on the reaction conditions and the ability to form a carbocationic intermediate, typically on an alkyl side-chain rather than the aromatic ring itself. libretexts.orguregina.ca

Quinone Methide Formation and Reactivity

Phenols with alkyl substituents, particularly in the ortho or para position, can be oxidized to form highly reactive intermediates known as quinone methides. nih.govacs.org These species are characterized by a quinone-like structure with an exocyclic double bond. This compound, being an ortho-substituted phenol, has the structural motif necessary for the formation of an ortho-quinone methide.

The formation is typically initiated by a two-electron oxidation of the phenol. nih.gov This process can be enzymatic, for instance via cytochrome P450 in metabolic pathways, or chemical, using oxidizing agents like lead dioxide (PbO₂). nih.govnih.gov The reaction likely proceeds through a phenoxyl radical intermediate, which then undergoes further oxidation and deprotonation.

The presence of the amino group at the 2-position and the isopropyl group at the 3-position would lead to the formation of a 2-amino-3-(prop-1-en-2-yl)cyclohexa-3,5-dien-1-one intermediate upon oxidation and tautomerization.

Table 1: Potential Pathways to Quinone Methide Formation

| Method | Description | Key Intermediate |

|---|---|---|

| Enzymatic Oxidation | Catalyzed by enzymes like cytochrome P450, this involves benzylic C-H bond hydroxylation followed by dehydration. chemrxiv.org | Benzylic alcohol |

| Chemical Oxidation | Use of two-electron oxidizing agents can directly convert the substituted phenol to the corresponding quinone methide. nih.gov | Phenoxyl radical |

Once formed, ortho-quinone methides are potent electrophiles and are highly reactive towards nucleophiles. nih.gov They can also act as heterodienes in cycloaddition reactions. chemrxiv.org This reactivity is central to their role in various chemical transformations.

Nucleophilic Addition: Quinone methides readily react with a wide range of nucleophiles, including water, alcohols, thiols (like glutathione), and amines. The nucleophile attacks the exocyclic carbon of the quinone methide, leading to rearomatization and the formation of a new phenol derivative. Studies on related p-isopropylphenol have shown that its oxidative metabolism leads to a quinone methide intermediate that can be trapped by glutathione. nih.gov

Diels-Alder Reactions: Ortho-quinone methides can participate as the diene component in inverse-electron-demand Diels-Alder reactions with electron-rich alkenes (dienophiles). This provides a powerful method for the construction of chroman ring systems. chemrxiv.org

Derivatization Studies

The functional groups of this compound (hydroxyl, amino, and the aromatic ring) offer multiple sites for chemical modification, making it a versatile scaffold for the synthesis of a wide range of derivatives.

Synthesis of Substituted Derivatives

Various synthetic strategies can be employed to modify the core structure of this compound. These modifications can target the hydroxyl group, the amino group, or the aromatic ring itself.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted to an ether or an ester. For example, O-alkylation can be achieved using alkyl halides in the presence of a base, while O-acylation can be performed using acyl chlorides or anhydrides. A related study on thymol (2-isopropyl-5-methylphenol) optimized chloroacetylation by cooling the reaction mixture and using an excess of the acylating agent. finechem-mirea.ru

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated using similar methodologies to those for the hydroxyl group. Selective functionalization can be challenging due to the comparable reactivity of the two groups, often requiring the use of protecting groups.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl and amino groups activate the aromatic ring towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution will be directed by the existing groups.

Synthesis of β-Amino Alcohols: A one-pot synthesis method has been developed for creating β-amino alcohol derivatives from various substituted aromatic phenols. growingscience.com This reaction involves the phenol, epichlorohydrin, and an amine, often catalyzed by lipase and a phase transfer catalyst. growingscience.comresearchgate.net Applying this methodology to this compound could generate a library of corresponding arloxypropanolamine derivatives.

Table 2: Examples of Derivatization Reactions for Phenolic Scaffolds

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

|---|---|---|---|

| Chloroacetylation | Chloroacetyl chloride or anhydride | Hydroxyl | Chloroacetate Ester |

| Methoxylation | Methyl iodide | Hydroxyl | Methoxy Ether |

| One-pot aminolysis | Epichlorohydrin, Amine, Lipase | Hydroxyl | β-Amino Alcohol |

Functionalization Strategies for Libraries

The development of chemical libraries from a core scaffold like this compound is crucial for drug discovery and materials science. Functionalization strategies aim to introduce molecular diversity in a systematic and efficient manner.

Combinatorial Chemistry: By combining a set of building blocks with the reactive sites of the this compound scaffold, large libraries of related compounds can be generated. For example, a library of amides could be synthesized by reacting the amino group with a diverse collection of carboxylic acids.

One-Pot Chemoenzymatic Cascades: A modern approach involves using enzymes to generate reactive intermediates that are then trapped in situ by a variety of nucleophiles or dienophiles. chemrxiv.org For instance, an α-ketoglutarate-dependent non-heme iron enzyme could hydroxylate the benzylic carbon of the isopropyl group. The resulting benzylic alcohol can exist in equilibrium with the corresponding ortho-quinone methide. This reactive intermediate can then be intercepted by various nucleophiles (thiols, amines) or dienophiles in the same reaction vessel to create a diverse set of functionalized products. chemrxiv.org This strategy allows for the one-pot conversion of a C-H bond into new C-C, C-N, C-O, and C-S bonds, which is highly valuable for library synthesis. chemrxiv.org

Structure Reactivity Relationships in 2 Amino 3 Isopropylphenol Systems

Influence of Amino Group on Aromatic Reactivity

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. wikipedia.org Its influence on the reactivity of the benzene (B151609) ring is primarily due to its strong electron-donating resonance effect (+R or +M effect). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring. quora.comstackexchange.com This enrichment of electrons makes the aromatic ring more nucleophilic and therefore much more susceptible to attack by electrophiles. quora.comlumenlearning.com

This electron donation is not uniform across the ring; the electron density is preferentially increased at the positions ortho and para to the amino group. wikipedia.org Consequently, the amino group is a strong ortho, para-director, guiding incoming electrophiles to these positions. The resonance structures of aniline, a simpler aromatic amine, illustrate this charge distribution.

In the context of 2-Amino-3-isopropylphenol, the amino group strongly activates the ring. While the amino group also exerts a weaker electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon, the resonance effect is overwhelmingly dominant. stackexchange.com This strong activation means that reactions such as halogenation, nitration, and sulfonation can often proceed under milder conditions than those required for benzene itself. wikipedia.orglibretexts.org For instance, the bromination of aromatic compounds with strong activating groups like amino or hydroxyl groups can be difficult to control, often leading to poly-substituted products. libretexts.org

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Directing Effect |

|---|---|---|

| -OH | 1000 | ortho, para |

| -NH₂ | ~1000 | ortho, para |

| -CH₃ | 25 | ortho, para |

| -H | 1 | N/A |

| -Cl | 0.033 | ortho, para |

| -NO₂ | 6 x 10⁻⁸ | meta |

Steric and Electronic Effects of the Isopropyl Substituent

The isopropyl group, -CH(CH₃)₂, influences the reactivity of the aromatic ring through both steric and electronic effects.

Electronic Effects: Alkyl groups, including isopropyl, are generally considered to be weakly electron-donating. This occurs through an inductive effect (+I), where the alkyl group pushes electron density through the sigma bond onto the aromatic ring. libretexts.org This slight increase in electron density provides a small activating effect on the ring, making it marginally more reactive towards electrophiles than benzene. However, this effect is significantly weaker than the powerful resonance donation from the amino and hydroxyl groups.

Steric Effects: The most significant contribution of the isopropyl group in this compound is steric hindrance. lumenlearning.com Being a branched alkyl group, it is bulkier than a simple methyl or ethyl group. Its position at C3 creates a crowded environment, particularly for the adjacent positions on the ring (C2 and C4). This steric bulk can hinder the approach of an electrophile, making substitution at the C4 position less favorable than it might otherwise be based on electronic effects alone. researchgate.net While the amino and hydroxyl groups strongly direct incoming electrophiles to the ortho and para positions, the steric hindrance from the isopropyl group at C3 will likely disfavor substitution at the C4 position. lumenlearning.com

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |

|---|---|---|---|---|

| -NH₂ | 2 | Strongly Activating (+R >> -I) | Moderate | ortho, para (positions 4, 6) |

| -OH | 1 | Strongly Activating (+R > -I) | Low | ortho, para (positions 2, 4, 6) |

| -CH(CH₃)₂ | 3 | Weakly Activating (+I) | High | ortho, para (positions 2, 4, 5) |

Interactions between Ortho-Amino and Hydroxyl Groups

The placement of the amino and hydroxyl groups in an ortho relationship on the phenol (B47542) ring allows for a significant intramolecular interaction: hydrogen bonding. wikipedia.org A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N), or between a hydrogen atom of the amino group and the lone pair on the oxygen atom (N-H···O).

This intramolecular hydrogen bonding has several consequences for the molecule's properties and reactivity.

Physical Properties: It leads to a higher melting point and boiling point compared to isomers where such bonding is not possible, due to the energy required to break this internal bond. wikipedia.orgresearchgate.net For example, 2-aminophenol (B121084) has a melting point of 174 °C. wikipedia.org

Acidity and Basicity: The hydrogen bond can influence the pKa values of both the phenolic proton and the amino group. The donation of the hydroxyl hydrogen to the amino nitrogen can decrease the acidity of the phenol (making the proton harder to remove) and decrease the basicity of the amine (as the lone pair is less available). quora.com

Reactivity: The involvement of the lone pairs and protons in hydrogen bonding can modulate the reactivity of these functional groups. For instance, the nucleophilicity of the amino nitrogen might be slightly reduced. This interaction can also hold the two functional groups in a relatively fixed conformation, which can be important in reactions involving chelation or in directing the stereochemical outcome of a reaction. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The term regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In electrophilic aromatic substitution of this compound, the regioselectivity is determined by the combined directing effects of the three substituents.

-OH group (at C1): A very strong activating, ortho, para-director. It directs towards positions 2, 4, and 6.

-NH₂ group (at C2): A very strong activating, ortho, para-director. It directs towards positions 4 and 6.

-CH(CH₃)₂ group (at C3): A weak activating, ortho, para-director. It directs towards positions 2, 4, and 5.

The positions most strongly activated are those that benefit from the powerful resonance effects of both the -OH and -NH₂ groups. These are positions 4 and 6.

Position 6: This position is para to the -NH₂ group and ortho to the -OH group. It is strongly activated electronically. Sterically, it is relatively unhindered.

Position 4: This position is para to the -OH group and ortho to the -NH₂ group. It is also very strongly activated electronically. However, it is adjacent to the bulky isopropyl group at C3, which will sterically hinder the approach of an electrophile.

Position 5: This position is meta to both the -OH and -NH₂ groups, and therefore is not strongly activated by them.

Therefore, electrophilic substitution is most likely to occur at position 6 , which is strongly electronically activated and sterically accessible. Substitution at position 4 is electronically favorable but sterically hindered.

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions involving this compound, stereoselectivity would become a factor if a new chiral center is created during a reaction. The existing molecular structure itself is achiral. However, if a reaction were to introduce a substituent that creates a stereocenter, the existing groups, particularly the bulky isopropyl group and the ortho-amino and hydroxyl groups (potentially involved in chelation with a reagent), could influence the facial selectivity of the attack, leading to a preference for one enantiomer or diastereomer. The regioselectivity of ring-opening reactions in strained heterocyclic systems, for example, is highly dependent on the nature of substituents. mdpi.com While specific data on stereoselective reactions of this compound is limited, the principles suggest that the crowded steric environment could be exploited in asymmetric synthesis.

Applications in Chemical Science and Technology

As a Versatile Synthetic Intermediate and Building Block

The bifunctional nature of 2-Amino-3-isopropylphenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows it to serve as a precursor in the synthesis of more complex molecules.

Precursor for Dyes and Pigments

Aminophenols are a well-established class of compounds used in the synthesis of various dyes, including azo dyes and sulfur dyes. The amino group can be diazotized and coupled with other aromatic compounds to form chromophoric azo linkages. While direct examples of this compound in dye synthesis are not prevalent in published research, the general reactivity of aminophenols suggests its suitability for this purpose. The presence of the isopropyl group may influence the solubility and fastness properties of the resulting dyes, potentially enhancing their affinity for hydrophobic fibers and improving their thermal stability.

Building Block for Complex Organic Molecules

In the realm of fine chemical synthesis, substituted phenols and anilines are fundamental building blocks. This compound could serve as a starting material for the synthesis of a variety of organic molecules. The amino and hydroxyl groups can be chemically modified or used to direct further substitutions on the aromatic ring, enabling the construction of intricate molecular architectures.

Intermediate in Heterocyclic Compound Synthesis

The ortho-disposed amino and hydroxyl groups in this compound make it a prime candidate for the synthesis of various heterocyclic compounds. Condensation reactions with carboxylic acids, aldehydes, or ketones can lead to the formation of benzoxazoles. Similarly, reactions with other bifunctional reagents could yield phenoxazines and other related heterocyclic systems. These heterocyclic motifs are often found in pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The synthesis of benzoxazoles from 2-aminophenols is a widely practiced synthetic strategy. nih.govmdpi.comorganic-chemistry.orgnih.gov Likewise, 2-aminophenols are key precursors in the synthesis of phenoxazine derivatives. researchgate.netnih.govsemanticscholar.orgnih.gov

In Materials Science

The functional groups of this compound also lend themselves to applications in polymer chemistry and materials science.

Functional Monomer for Polymer Synthesis

The presence of both an amino and a hydroxyl group allows this compound to act as a functional monomer in polymerization reactions. It can be incorporated into polymer backbones or used as a pendant group to impart specific properties to the resulting material. Aminophenols, in general, have been explored as monomers for the synthesis of various polymers. nih.gov

Condensation Polymerization Applications

Condensation polymerization is a process where monomers join together, resulting in the formation of larger structural units while releasing smaller molecules such as water. libretexts.orgpressbooks.pubsavemyexams.com The amino and hydroxyl groups on this compound make it a suitable candidate for the synthesis of condensation polymers like polyamides and polyesters.

In the synthesis of polyamides , the amino group of this compound can react with a dicarboxylic acid or its derivative. mdpi.comnih.gov The resulting polymer would feature amide linkages in its backbone. The isopropyl group and the hydroxyl group would be pendant to the polymer chain, influencing its properties such as solubility, thermal stability, and potential for post-polymerization modification.

For polyester synthesis, the hydroxyl group can undergo esterification with a dicarboxylic acid. To incorporate the entire monomer into the polymer backbone via both functional groups, a co-monomer strategy would be necessary, potentially involving protection of one of the functional groups during the initial polymerization step. The properties of the resulting polyesters would similarly be influenced by the isopropylphenol moiety.

Table 1: Potential Condensation Polymerization Reactions with this compound

| Polymer Type | Co-monomer | Resulting Linkage | Pendant Groups on Polymer Chain |

| Polyamide | Dicarboxylic Acid (e.g., Adipic acid) | Amide | -OH, -CH(CH₃)₂ |

| Polyester | Dicarboxylic Acid (e.g., Terephthalic acid) | Ester | -NH₂, -CH(CH₃)₂ |

This table represents theoretical applications based on the functional groups of the compound.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer that may not be compatible with the initial polymerization conditions. nih.govcmu.eduutexas.edu this compound can be used to modify existing polymers that have electrophilic sites.

For instance, a polymer with acyl chloride or activated ester side chains could be readily functionalized by reacting with the amino group of this compound to form amide linkages. Similarly, polymers containing isocyanate groups can react with either the amino or hydroxyl group to form urea or urethane linkages, respectively. squarespace.com This strategy allows for the precise introduction of the isopropylphenol group onto a polymer backbone, which could impart new properties such as altered hydrophobicity, metal-binding capabilities, or serve as a handle for further reactions. umn.edu

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govrsc.orgdovepress.com The design of the organic ligand is crucial for determining the structure and properties of the resulting MOF. Amino-functionalized ligands are of particular interest for applications such as CO₂ capture due to the basicity of the amino group. frontiersin.org

While direct use of this compound as a primary ligand in well-known MOFs is not widely reported, its derivative, 2-aminoterephthalic acid, is a common building block for creating amino-functionalized MOFs. frontiersin.org The amino and hydroxyl groups of this compound are excellent coordinating sites for metal ions. The bulky isopropyl group could influence the pore size and geometry of the MOF structure, potentially leading to materials with unique guest-host properties. It could be envisioned as a modulator or a secondary ligand in more complex MOF structures.

Components in Organic Electronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices that utilize thin films of organic molecules to generate light upon the application of an electric current. The performance of an OLED is highly dependent on the chemical structure of the organic materials used. While specific research on this compound in OLEDs is scarce, related molecular structures are relevant. Arylamine derivatives are frequently used as hole-transporting materials in OLEDs. The amino group in this compound provides a basic arylamine scaffold. Further functionalization, for instance, by attaching other aromatic groups to the nitrogen atom, could lead to materials with suitable electronic properties for use in OLEDs. The isopropyl and phenol (B47542) groups would modulate the solubility, film-forming properties, and energy levels of the resulting compound.

In Catalysis and Ligand Chemistry

The combination of a chelating amino-phenol structure with a chiral center (if resolved) or a sterically demanding group makes this compound and its derivatives attractive for applications in catalysis.

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com Chiral ligands, which coordinate to a metal center, are key to inducing enantioselectivity. nih.govnih.gov Chiral 1,2-amino alcohols are a well-established class of ligands for various asymmetric transformations. nih.govmdpi.com

This compound contains the core structural elements of an amino alcohol. If used in its enantiomerically pure form, it could serve as a precursor for chiral ligands. For example, it can be used to synthesize Schiff base (imine) ligands by condensation of the amino group with a chiral aldehyde or ketone. These ligands can then coordinate with various transition metals to form catalysts for reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. nih.govmdpi.commdpi.comresearchgate.net The isopropyl group's steric bulk can play a crucial role in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

Table 2: Potential Asymmetric Catalytic Applications for Ligands Derived from Chiral this compound

| Ligand Type | Metal Center | Potential Reaction | Role of Isopropyl Group |

| Chiral Schiff Base | Ti, V, Ru | Asymmetric Epoxidation, Asymmetric Transfer Hydrogenation | Steric control of substrate approach |

| Chiral Phosphine-Aminophenol | Rh, Ir, Pd | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation | Tuning electronic and steric properties of the catalyst |

This table outlines hypothetical applications based on established principles of asymmetric catalysis.

Role in Metal-Catalyzed Reactions (e.g., Suzuki-Miyaura type)